

Application Note: Solid-Phase Peptide Synthesis using EDTA-Triethyl Ester Building Blocks

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Compound of Interest

Compound Name: EDTA-TRIETHYL ESTER

CAS No.: 90359-20-9

Cat. No.: B1511417

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Abstract

The incorporation of Ethylenediaminetetraacetic acid (EDTA) into peptide sequences is a critical strategy for developing metallopeptides used in radiopharmaceuticals (e.g.,

In,

Y labeling), affinity purification tags, and metalloprotease inhibitors. While

-butyl (

Bu) protected EDTA building blocks allow for single-step deprotection, **EDTA-triethyl ester** building blocks offer a cost-effective and robust alternative, particularly when specific orthogonal protection is required. This guide details the protocol for using **EDTA-triethyl ester** monoacid in Fmoc solid-phase peptide synthesis (SPPS), addressing the specific challenges of steric hindrance, aminolysis prevention, and the requisite post-cleavage saponification.

Introduction & Strategic Considerations

The Building Block

The core reagent discussed is **EDTA-triethyl ester** monoacid (

-acetic acid-

-triacetic acid triethyl ester ethylenediamine). Unlike standard Fmoc-amino acids, this molecule possesses three carboxyl groups protected as ethyl esters (stable to TFA) and one free carboxyl group for activation and coupling.

Mechanism of Incorporation

- **Coupling:** The free carboxyl group is activated (typically via HATU or DIC/Oxyma) and coupled to the N-terminus or a side-chain amine of the resin-bound peptide.
- **Orthogonality:** Ethyl esters are not acid-labile. Standard TFA cleavage releases the peptide from the resin with the **EDTA-triethyl ester** moiety intact.
- **Deprotection:** The ethyl groups must be removed via basic hydrolysis (saponification) in the solution phase to generate the active chelating hexadentate ligand.

Critical Design Constraints

- **Aminolysis Risk:** Ethyl esters are susceptible to nucleophilic attack by piperidine (used for Fmoc removal). If the EDTA block is introduced early in the sequence, piperidine exposure during subsequent cycles can convert the ethyl esters into stable, inactive piperidides.
 - **Directive:** Always introduce the **EDTA-triethyl ester** as the final step (N-terminal capping) or on a side chain (e.g., Lysine) after the main chain assembly is complete.
- **Base Sensitivity:** The final saponification step uses strong base (LiOH/NaOH). Peptides containing aspartimide-prone sequences (Asp-Gly, Asp-Ser) or base-sensitive modifications (phospho-sites) require careful optimization of hydrolysis conditions.

Material Specifications

Component	Specification	Recommended Reagent
Resin	Acid-labile linker	Rink Amide MBHA (for amides) or Wang (for acids). Loading: 0.3–0.6 mmol/g.
Coupling Reagents	High-efficiency uronium/carbodiimide	HATU (0.95 eq) / DIEA (2.0 eq) or DIC / Oxyma Pure.
EDTA Block	Mono-acid, tri-ester	EDTA-triethyl ester monoacid (Check purity >95% by NMR).
Cleavage Cocktail	Scavenger-rich	TFA / TIS / H ₂ O (95:2.5:2.5).[1]
Saponification	Base hydrolysis	Lithium Hydroxide (LiOH) or NaOH (0.1M - 1.0M).

Experimental Protocol

Phase 1: Solid-Phase Assembly (SPPS)

Step 1: Peptide Elongation Synthesize the target peptide sequence using standard Fmoc/tBu protocols.

- Note: If modifying a Lysine side chain, use Fmoc-Lys(Mtt)-OH.[2] Selectively remove Mtt (1% TFA/DCM) after full chain assembly to expose the -amine for EDTA coupling.

Step 2: Coupling **EDTA-Triethyl Ester** Since the EDTA block is bulky, potent activation is required.

- Swell Resin: Ensure peptidyl-resin is swollen in DMF (10 mL/g).
- Activation:
 - Dissolve **EDTA-triethyl ester** (3.0 equivalents relative to resin loading) in DMF.
 - Add HATU (2.9 equivalents).

- Add DIEA (6.0 equivalents).
- Pre-activation: Allow to react for 1–2 minutes (yellow color change).
- Coupling:
 - Add activated mixture to the resin.
 - Time: Agitate for 2–4 hours at room temperature. (Longer than standard AA coupling due to sterics).
 - Monitoring: Perform a Kaiser test (ninhydrin). If positive (blue), recouple using fresh reagents.
- Washing: Wash resin thoroughly with DMF () and DCM () to remove excess ester.

Phase 2: Cleavage from Resin

The ethyl esters survive this step.

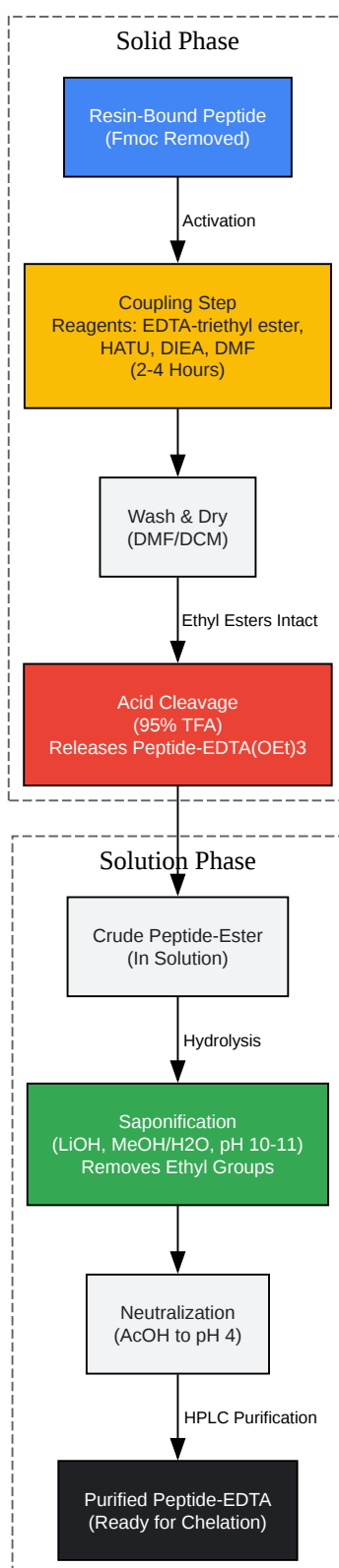
- Cocktail: Prepare TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
- Reaction: Add to resin and shake for 2–3 hours.
- Isolation: Filter resin, precipitate filtrate in cold diethyl ether, centrifuge, and dry the pellet.
- Result: Crude Peptide-EDTA(OEt)
 - Analyze by LC-MS to confirm mass (Mass = Peptide + EDTA + 328 Da).

Phase 3: Solution-Phase Saponification

This step converts the inactive tri-ester into the active metal chelator.

- Dissolution: Dissolve the crude peptide-ester in a mixture of MeOH/H₂O (1:1). If solubility is poor, use TFE or minimal DMF.
- Hydrolysis:
 - Add 1.0 M LiOH (aqueous) dropwise.
 - Target pH: 10–11. (Do not exceed pH 12 to avoid racemization).
 - Stoichiometry: Use ~5–10 equivalents of LiOH relative to the peptide (need excess to hydrolyze 3 esters).
- Incubation: Stir at Room Temperature.
 - Time: Typically 1–4 hours.
 - Monitoring: Analyze aliquots by HPLC. The retention time will shift significantly earlier (more polar) as ethyl groups are removed. Look for the disappearance of Da adducts.
- Neutralization: Once hydrolysis is complete, acidify carefully with dilute Acetic Acid or TFA to pH ~3–4.
- Purification: Immediately purify via Preparative RP-HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA).

Visual Workflow (Graphviz)



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Caption: Workflow for integrating **EDTA-triethyl ester**. Note the transition from Solid Phase (Acid Stable) to Solution Phase (Base Hydrolysis).

QC and Troubleshooting Guide

Analytical Validation

- **HPLC Shift:** The fully deprotected Peptide-EDTA will elute significantly earlier than the Peptide-EDTA(OEt) precursor on a C18 column due to the exposure of three hydrophilic carboxyl groups.
- **Copper Shift Assay:** To verify chelating ability, mix an aliquot of the purified peptide with excess CuCl

. Inject on HPLC. The complexed peptide usually shifts retention time and changes absorbance ratios (214nm vs 254nm) compared to the apo-peptide.

Troubleshooting Table

Issue	Probable Cause	Corrective Action
Incomplete Coupling	Steric hindrance of the EDTA block.	Double couple; switch to smaller resin mesh size; increase temperature to 40°C (carefully).
Ethyl Esters Persist	Insufficient hydrolysis time or pH too low.	Increase LiOH concentration; extend time; ensure MeOH is present to solubilize the ester.
Peptide Degradation	Base-catalyzed side reactions (e.g., Aspartimide).	Reduce hydrolysis temperature to 4°C; reduce pH to 10.0; use shorter reaction times.
Mass +67 Da	Aminolysis: Piperidine attacked the ethyl ester.	Critical: Ensure EDTA was coupled as the last step. Do not expose EDTA-resin to piperidine.

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Sources

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